molecular formula C19H18N2O3 B4885663 N-(4-acetylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-(4-acetylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B4885663
M. Wt: 322.4 g/mol
InChI Key: JCIBIKRGXPVAFY-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of aromatic anilides These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with an aromatic group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves a multi-step process. One common method is the Michael-type addition of aromatic alcohols to N-(4-acetylphenyl)maleic imide. This reaction is carried out in an aqueous medium, which is considered environmentally benign and efficient . The reaction conditions include the use of water as a solvent, and the process is conducted under neutral conditions without the use of any catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: N-(4-acetylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted anilides or pyrrolidines.

Scientific Research Applications

N-(4-acetylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. It is known to interact with heat shock protein HSP 90-alpha, which plays a crucial role in protein folding and stabilization . The compound’s effects are mediated through the inhibition of this protein, leading to the disruption of cellular processes that rely on proper protein function.

Comparison with Similar Compounds

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(4-acetylphenyl)maleic imide
  • N-(4-acetylphenyl)acetamide

Comparison: N-(4-acetylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(4-acetylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-13(22)14-7-9-16(10-8-14)20-19(24)15-11-18(23)21(12-15)17-5-3-2-4-6-17/h2-10,15H,11-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIBIKRGXPVAFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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